1-o-Phosphonohexitol

Overview

Description

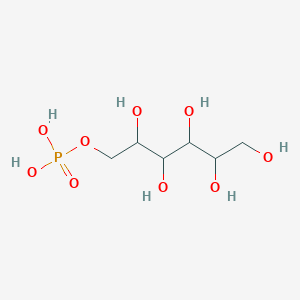

1-O-Phosphonohexitol is an organic compound with the molecular formula C6H15O9P. It is a derivative of hexitol, where one of the hydroxyl groups is replaced by a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Phosphonohexitol can be synthesized through several methods. One common approach involves the phosphorylation of hexitols using phosphoric acid or its derivatives. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the substitution of the hydroxyl group with a phosphonic acid group .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where hexitols are treated with phosphoric acid under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-O-Phosphonohexitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group back to a hydroxyl group.

Substitution: The phosphonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions may require catalysts like sulfuric acid or specific organic reagents.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted hexitols .

Scientific Research Applications

1-O-Phosphonohexitol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of 1-O-Phosphonohexitol involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

D-Gluco-2,5-Anhydro-1-Deoxy-1-Phosphonohexitol-6-Phosphate: This compound shares a similar structure but has additional phosphate groups.

D-Mannitol-1-Phosphate: Another similar compound with a phosphate group attached to the mannitol molecule

Uniqueness: 1-O-Phosphonohexitol is unique due to its specific substitution pattern and the presence of a single phosphonic acid group.

Biological Activity

1-o-Phosphonohexitol is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique phosphonate group, which enhances its biological activity. This article provides a detailed examination of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate functional group, which is known to participate in various biochemical interactions. The compound's structure allows it to mimic natural substrates in metabolic pathways, making it a valuable tool in biochemical research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.

- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects, potentially through the inhibition of viral polymerases.

- Cellular Metabolism Modulation : It appears to influence cellular metabolic processes, particularly those involving pentose phosphates.

The mechanism of action of this compound involves its interaction with enzymes in the pentose phosphate pathway:

- It acts as an inhibitor of key enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase.

- By modulating these enzymes, the compound can alter the flow of metabolites through critical pathways, impacting cellular energy production and biosynthesis.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes in carbohydrate metabolism. |

| Antiviral Effects | Potential inhibition of viral polymerases. |

| Metabolic Modulation | Alters metabolic pathways involving pentose phosphates. |

Case Study: Antiviral Potential

A study conducted by researchers at a leading pharmaceutical institute investigated the antiviral properties of this compound against several viruses. The results indicated that:

- The compound exhibited significant inhibition of viral replication in vitro.

- It was particularly effective against RNA viruses, suggesting a potential role as a therapeutic agent.

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with key metabolic enzymes. Findings included:

- Detailed kinetic analysis showed that the compound acts as a competitive inhibitor.

- Structural studies using X-ray crystallography revealed binding sites on target enzymes, providing insights into its mechanism of action.

Future Research Directions

Future investigations into this compound could focus on:

- Therapeutic Applications : Exploring its potential as a drug candidate for treating metabolic disorders or viral infections.

- Synthetic Methodologies : Developing new synthetic routes for producing derivatives with enhanced biological activity.

- Physicochemical Properties : Studying its behavior in various environments to better understand its industrial applications.

Properties

IUPAC Name |

2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACTWZZMVMUKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864641 | |

| Record name | 1-O-Phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sorbitol-6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13270-18-3, 20479-58-7 | |

| Record name | 1-O-Phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitol-6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.